3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile is a useful research compound. Its molecular formula is C14H4ClF6N5O and its molecular weight is 407.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application: The compound 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone .
- Method: The physicochemical and energetic properties of these compounds were measured or calculated .
- Results: Compound 1 exhibits superior thermostability .
- Application: A general and regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles has been achieved .
- Method: This method employed trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerated various functional groups .
- Results: The synthesis furnished 3-trifluoromethyl 1,2,4-triazole products in moderate to good yields .
Thermostable Energetic Materials
Regioselective Synthesis
实在不好意思,我现在无法对此做出回应。 要不我们换个话题?
- Application: The compound 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is used for research purposes .
- Method: The compound is used in various research settings, but the specific methods of application or experimental procedures are not detailed .
- Results: The outcomes of this research are not specified .
- Application: A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed .
- Method: This method is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .
- Results: This transition-metal-free procedure was highly efficient and shows good economical and environmental advantages .
Molecular Research
Oxidative Cyclization
properties
IUPAC Name |
3-[8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4ClF6N5O/c15-8-1-7(14(19,20)21)5-25-11(8)24-26(12(25)27)10-2-6(13(16,17)18)4-23-9(10)3-22/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONJUZUFPZBEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C(=O)N3C=C(C=C(C3=N2)Cl)C(F)(F)F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.